Cas no 853400-76-7 (Trofinetide)

Trofinetide structure
Trofinetide structure
Product Name:Trofinetide
CAS 번호:853400-76-7
MF:C13H21N3O6
메가와트:315.322343587875
CID:664574
Update Time:2025-10-05

Trofinetide 화학적 및 물리적 성질

이름 및 식별자

    • L-Glutamic acid, glycyl-2-methyl-L-prolyl-
    • Trofinetide
    • Glycyl-2-methyl-L-prolyl-L-glutamic acid (ACI)
    • Daybue
    • Glycyl-L-2-methylprolyl-L-glutamic acid
    • NNZ 2566
    • 인치: 1S/C13H21N3O6/c1-13(5-2-6-16(13)9(17)7-14)12(22)15-8(11(20)21)3-4-10(18)19/h8H,2-7,14H2,1H3,(H,15,22)(H,18,19)(H,20,21)/t8-,13-/m0/s1
    • InChIKey: BUSXWGRAOZQTEY-SDBXPKJASA-N
    • 미소: C([C@@]1(CCCN1C(=O)CN)C)(=O)N[C@H](C(=O)O)CCC(=O)O

계산된 속성

  • 수소 결합 공급체 수량: 4
  • 수소 결합 수용체 수량: 9
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 9

Trofinetide 보안 정보

  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Trofinetide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-1mg
Trofinetide (NNZ-2566)
853400-76-7 98%
1mg
¥981.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-5mg
Trofinetide (NNZ-2566)
853400-76-7 98%
5mg
¥2941.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-10mg
Trofinetide (NNZ-2566)
853400-76-7 98%
10mg
¥4457.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-50mg
Trofinetide (NNZ-2566)
853400-76-7 98%
50mg
¥13374.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce45850-100mg
Trofinetide (NNZ-2566)
853400-76-7 98%
100mg
¥18723.00 2023-09-08
MedChemExpress
HY-16757-10mM*1mLinWater
Trofinetide
853400-76-7 99.94%
10mM*1mLinWater
¥2289 2023-07-26
MedChemExpress
HY-16757-1mg
Trofinetide
853400-76-7 99.30%
1mg
¥678 2025-04-15
MedChemExpress
HY-16757-5mg
Trofinetide
853400-76-7 99.30%
5mg
¥1600 2025-04-15
MedChemExpress
HY-16757-10mg
Trofinetide
853400-76-7 99.30%
10mg
¥2600 2025-04-15
MedChemExpress
HY-16757-50mg
Trofinetide
853400-76-7 99.26%
50mg
¥6800 2024-05-24

Trofinetide 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 2

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
4.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 3

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 4

반응 조건
1.1 Reagents: 2-Phenylbenzoxazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  rt
1.3 Reagents: 2-Phenylbenzoxazole ,  Diisopropylethylamine Solvents: Dichloromethane ;  rt
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
참조
Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships
De Diego, Sergio A. Alonso; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(9), 2279-2283

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 6

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
1.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
3.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 7

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 5 min, -78 °C; 2 h, -78 °C → -50 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
3.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
4.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
5.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
5.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

합성 방법 8

반응 조건
1.1 Solvents: Chloroform ;  6 h, reflux
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 5 min, -78 °C; 2 h, -78 °C → -50 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 20 min, rt; rt → reflux; 3 h, reflux
4.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
4.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  20.5 h, rt
5.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt; 19 h, rt
6.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 10 min, rt
6.2 Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride ;  17 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Water ;  23 h, rt
참조
Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)
Harris, Paul W. R.; et al, Tetrahedron, 2005, 61(42), 10018-10035

Trofinetide Raw materials

Trofinetide Preparation Products

추천 공급업체
Shandong Jing Kun Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen
上海嵘奥生物技术有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
上海嵘奥生物技术有限公司
上海帛亦医药科技有限公司
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약